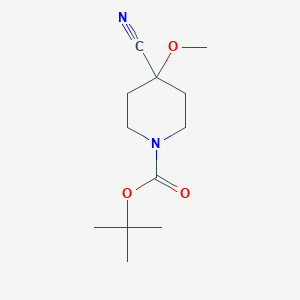

1-BOC-4-Methoxy-piperidine-4-carbonitrile

描述

Structural Identity and Nomenclature

1-tert-Butyloxycarbonyl-4-Methoxy-piperidine-4-carbonitrile possesses the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.25 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1082040-34-3, which provides a unique identifier for this specific molecular structure. The systematic nomenclature reflects the complex substitution pattern on the piperidine ring system, where the tert-butyloxycarbonyl group is attached to the nitrogen atom at position 1, while both a methoxy group and a carbonitrile group are positioned at carbon 4.

The structural architecture of this compound centers around a six-membered piperidine ring containing five methylene bridges and one nitrogen bridge. The tert-butyloxycarbonyl protecting group, commonly utilized in organic synthesis, serves as an acid-labile protective functionality that can be selectively removed under specific conditions. This protecting group enables chemists to conduct reactions at other sites of the molecule without interference from the amine functionality. The carbonitrile group contributes a linear arrangement of carbon and nitrogen atoms connected by a triple bond, providing both steric and electronic effects that influence the compound's reactivity patterns.

The methoxy substituent introduces an electron-donating alkoxy group that can participate in various chemical transformations including nucleophilic substitutions and elimination reactions. The positioning of both the methoxy and carbonitrile groups at the same carbon center creates a quaternary carbon atom, which significantly influences the three-dimensional structure and conformational behavior of the molecule. This structural arrangement provides multiple sites for chemical modification while maintaining the integrity of the piperidine core.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.25 g/mol |

| Chemical Abstracts Service Number | 1082040-34-3 |

| Functional Groups | tert-Butyloxycarbonyl, Methoxy, Carbonitrile |

| Ring System | Six-membered piperidine |

Position in Heterocyclic Chemistry

1-tert-Butyloxycarbonyl-4-Methoxy-piperidine-4-carbonitrile occupies a significant position within the broader classification of heterocyclic compounds, which are defined as cyclic structures containing atoms of at least two different elements as ring members. The compound specifically belongs to the saturated six-membered nitrogen-containing heterocycles, where the piperidine ring system serves as the fundamental structural framework. Piperidine itself represents one of the most important structural motifs in heterocyclic chemistry, with the molecular formula (CH₂)₅NH, consisting of five methylene bridges and one amine bridge arranged in a chair conformation similar to cyclohexane.

The heterocyclic nature of this compound places it within a class of molecules that comprises more than half of all known chemical compounds. Nitrogen-containing heterocycles, in particular, are found in 59% of United States Food and Drug Administration-approved pharmaceuticals, highlighting their fundamental importance in medicinal chemistry and drug development. The piperidine core structure exhibits conformational preferences similar to cyclohexane, adopting a chair conformation that can exist in two distinguishable forms: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position.

The incorporation of the tert-butyloxycarbonyl protecting group positions this compound within the specialized subset of protected nitrogen heterocycles used extensively in peptide synthesis and pharmaceutical intermediate preparation. The tert-butyloxycarbonyl group functions as an acid-labile protecting group that can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This selective removability makes protected piperidine derivatives invaluable in multi-step synthetic sequences where temporary protection of the amine functionality is required.

The presence of both methoxy and carbonitrile substituents creates additional classification categories within heterocyclic chemistry. The methoxy group introduces ether functionality, while the carbonitrile group provides nitrile functionality, both of which can participate in diverse chemical transformations including oxidation, reduction, hydrolysis, and nucleophilic addition reactions. This combination of functional groups enables the compound to serve as a versatile building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems and pharmaceutical intermediates.

Historical Development and Significance

The historical development of 1-tert-Butyloxycarbonyl-4-Methoxy-piperidine-4-carbonitrile is intrinsically connected to the broader evolution of piperidine chemistry and protecting group methodology in organic synthesis. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent investigations into piperidine derivatives and their synthetic applications.

The development of the tert-butyloxycarbonyl protecting group represented a significant advancement in synthetic organic chemistry, particularly in the field of peptide synthesis where selective protection and deprotection of amine functionalities became crucial for successful synthetic outcomes. The acid-labile nature of the tert-butyloxycarbonyl group enables its removal under conditions that typically do not affect other common protecting groups, making it an invaluable tool in complex synthetic sequences. The methodology for installing tert-butyloxycarbonyl groups involves treatment of amines with di-tert-butyl dicarbonate under basic conditions, providing a reliable and efficient protection strategy.

The specific combination of methoxy and carbonitrile functionalities on the piperidine ring system reflects the modern emphasis on developing multifunctional building blocks that can serve multiple roles in synthetic sequences. The methoxy group provides a handle for further functionalization through various chemical transformations, while the carbonitrile group offers opportunities for conversion to other nitrogen-containing functional groups including amines, amides, and carboxylic acids. This versatility has made compounds of this type particularly valuable in pharmaceutical research and development.

The significance of 1-tert-Butyloxycarbonyl-4-Methoxy-piperidine-4-carbonitrile extends beyond its individual chemical properties to encompass its role as a representative example of modern synthetic building blocks designed for maximum versatility and selectivity. The compound demonstrates the successful integration of protective group chemistry with heterocyclic modification, enabling chemists to access complex molecular architectures through controlled synthetic sequences. Its utility in pharmaceutical development, particularly in the synthesis of analgesics and anti-inflammatory drugs, exemplifies the practical application of advanced synthetic methodology to address medical needs.

| Historical Milestone | Year | Significance |

|---|---|---|

| Piperidine Discovery | 1850-1852 | First isolation and characterization by Anderson and Cahours |

| tert-Butyloxycarbonyl Development | Mid-20th Century | Introduction of acid-labile protecting group methodology |

| Multifunctional Building Blocks | Late 20th Century | Development of compounds combining multiple functional groups |

| Pharmaceutical Applications | 21st Century | Integration into drug discovery and development programs |

属性

IUPAC Name |

tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWAZOMLQPDZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-BOC-4-Methoxy-piperidine-4-carbonitrile (CAS No. 1082040-33-2) is a piperidine derivative that has gained attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula and a molecular weight of 240.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a carbonitrile functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the methoxy and carbonitrile groups enhances its ability to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially leading to inhibition or modulation of specific biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including those involved in metabolic pathways relevant to cancer and viral infections .

- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties, potentially through the induction of apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Variations in substituents on the piperidine ring can significantly alter potency and selectivity against various targets.

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances hydrophobic interactions |

| Carbonitrile | Contributes to enzyme binding affinity |

| Boc Group | Provides stability during synthesis |

Research indicates that modifications to the methoxy and carbonitrile groups can lead to improved efficacy against specific targets, particularly in cancer therapy .

Antiviral Activity

A study focused on the antiviral potential of various piperidine derivatives, including this compound, found that it exhibited significant inhibitory activity against coronaviruses. The compound was shown to block viral replication effectively, suggesting its potential as a therapeutic agent during viral outbreaks .

Anticancer Studies

El Gaafary et al. (2021) reported that this compound demonstrated notable cytotoxic effects on several cancer cell lines. The study highlighted its mechanism involving apoptosis induction, making it a candidate for further development as an anticancer drug.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

1-BOC-4-Methoxy-piperidine-4-carbonitrile serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties facilitate the development of analgesics and anti-inflammatory drugs. The compound's ability to enhance potency and selectivity in drug formulations is particularly noteworthy .

Case Study:

A study demonstrated that derivatives synthesized from this compound exhibited significant activity against various biological targets, leading to the development of new therapeutic agents for pain management and inflammatory conditions .

Peptide Synthesis

Enhancement of Peptide Coupling Reactions:

This compound is extensively used in peptide synthesis, particularly in coupling reactions that improve yield and efficiency. The presence of the BOC (tert-butoxycarbonyl) protecting group allows for selective reactions, making it easier to synthesize complex peptides necessary for therapeutic applications .

Data Table: Peptide Yield Comparisons

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Coupling with EDCI | 92% | |

| Peptide synthesis with HOBT | 94% | |

| Overall peptide synthesis | 80-99% |

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound to explore enzyme inhibitors, contributing to the understanding of metabolic pathways and disease mechanisms. Its derivatives have been tested for their inhibitory effects on various enzymes, leading to potential new treatments for diseases such as cancer and neurodegenerative disorders .

Example:

In a study focused on MAGL (monoacylglycerol lipase) inhibitors, derivatives of this compound showed promising results in reducing pain associated with neuropathic conditions .

Material Science

Development of Specialized Polymers:

The compound is also valuable in material science for creating specialized polymers with unique properties. Its chemical structure allows for modifications that can lead to materials with enhanced mechanical or thermal properties, suitable for industrial applications .

Analytical Chemistry

Reference Standard in Analytical Methods:

this compound serves as a reference standard in various analytical techniques, aiding in the identification and quantification of related compounds within complex mixtures. This application is critical for ensuring accuracy in pharmaceutical formulations and quality control processes .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural and molecular differences between 1-BOC-4-Methoxy-piperidine-4-carbonitrile and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1082040-33-2 | C₁₂H₂₀N₂O₃ | 240.3 | BOC, methoxy, nitrile |

| N-Boc-piperidine-4-carbonitrile | 91419-52-2 | C₁₁H₁₈N₂O₂ | 210.27 | BOC, nitrile (no methoxy) |

| 1-BOC-4-Cyano-4-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-piperidine | 666179-97-1 | C₂₂H₃₀N₂O₄ | 386.48 | BOC, nitrile, methoxy, cyclopropylmethoxy-phenyl |

| 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile | N/A | C₁₈H₂₃N₃ | 281.40 | Benzyl, bipiperidine, nitrile |

| 4-(m-Methoxyphenyl)piperidine-4-carbonitrile | N/A | C₁₃H₁₆N₂O | 216.28 | m-Methoxyphenyl, nitrile (no BOC) |

Key Observations:

- N-Boc-piperidine-4-carbonitrile lacks the methoxy group, reducing its molecular weight and polarity compared to the target compound.

- 1-BOC-4-Cyano-4-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-piperidine incorporates an aromatic ring with additional methoxy and cyclopropylmethoxy groups. This increases molecular complexity and weight, likely reducing solubility but enhancing target binding specificity in drug design .

- 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile features a benzyl group and a bipiperidine scaffold, which could improve metabolic stability due to steric hindrance but may complicate synthetic accessibility .

- 4-(m-Methoxyphenyl)piperidine-4-carbonitrile lacks the BOC group, simplifying its structure but limiting its utility as a protected intermediate in multi-step syntheses .

准备方法

General Strategy

The synthesis of 1-BOC-4-Methoxy-piperidine-4-carbonitrile typically involves:

- Introduction of the BOC protecting group on the piperidine nitrogen.

- Functionalization at the 4-position to install the methoxy and carbonitrile groups.

- Use of mild reaction conditions to maintain the integrity of sensitive functional groups.

- Avoidance of highly toxic reagents and harsh conditions to facilitate scalability.

Detailed Preparation Methods

Synthesis of 1-BOC-4-Methoxypiperidine (Precursor Step)

A key intermediate for the target compound is 1-BOC-4-methoxypiperidine, which can be synthesized efficiently from 1-BOC-4-hydroxypiperidine via methylation:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Sodium hydride (60% dispersion) in DMF, 0.5 h stirring | 99 | Sodium hydride deprotonates hydroxyl group |

| 2 | Methyl iodide addition, 30 min stirring | Methylation of 4-hydroxy group | |

| 3 | Workup: water addition, extraction with diethyl ether, washing, drying, evaporation | Pure 1-BOC-4-methoxypiperidine obtained |

This method achieves a high yield (99%) and uses common reagents such as sodium hydride and methyl iodide in DMF solvent, under mild conditions (room temperature, short reaction times).

Introduction of the Carbonitrile Group at the 4-Position

While direct literature on the carbonitrile installation on 1-BOC-4-methoxypiperidine is limited, related methods for functionalizing the 4-position of BOC-protected piperidines provide insight:

- Starting from N-BOC-4-piperidone, hydrazine hydrate reduction followed by condensation with 2-halo malonaldehyde derivatives can yield intermediates suitable for further functionalization to carbonitriles or related groups.

- The use of metallic nickel catalysis under mild conditions allows coupling reactions to introduce boronic acid pinacol esters, which can be transformed into nitriles through subsequent synthetic steps.

Alternative Approach via 1-BOC-4-Aminopiperidine

Another synthetic pathway involves preparing 1-BOC-4-aminopiperidine via:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-piperidinecarboxamide + triethylamine + di-tert-butyl dicarbonate, stirred 8-10 h at 20-25°C | ~75 | Formation of 1-BOC-4-piperidyl urea |

| 2 | Bromine addition in sodium hydroxide solution, reflux 3-5 h | ~90 | Conversion to 1-BOC-4-aminopiperidine |

| 3 | Workup: pH adjustment, extraction, crystallization | High purity product obtained |

This method is noted for high yield, selectivity, and industrial scalability. The amino group at the 4-position can be further transformed chemically into a carbonitrile group via established organic transformations (e.g., Sandmeyer-type reactions or cyanation).

Comparative Data Table of Key Synthesis Steps

Research Findings and Practical Considerations

- The methylation of 1-BOC-4-hydroxypiperidine to 1-BOC-4-methoxypiperidine is straightforward, high-yielding, and scalable, using sodium hydride and methyl iodide in DMF at room temperature.

- The installation of the carbonitrile group at the 4-position requires multi-step transformations, often starting from N-BOC-4-piperidone or 1-BOC-4-aminopiperidine intermediates.

- The use of hydrazine hydrate and sodium borohydride allows efficient reduction and formation of hydrazine intermediates under mild conditions, facilitating subsequent condensation reactions.

- Catalytic coupling reactions using metallic nickel under mild conditions enable the formation of complex intermediates, avoiding harsh or ultra-low temperature conditions, which benefits industrial scalability.

- The synthetic routes avoid highly toxic reagents such as methylsulfonyl chloride and minimize by-product formation, improving purification and yield.

- The methods described are suitable for industrial production due to the use of inexpensive, readily available starting materials and mild reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。